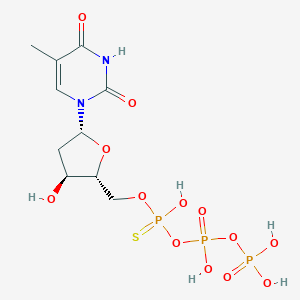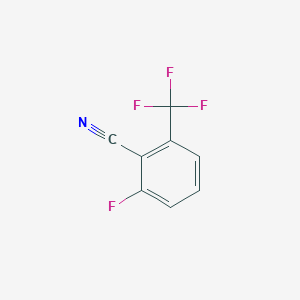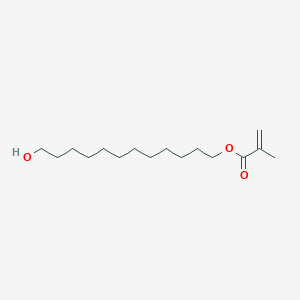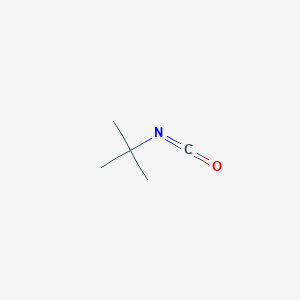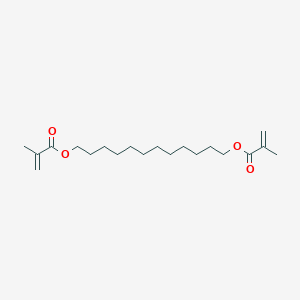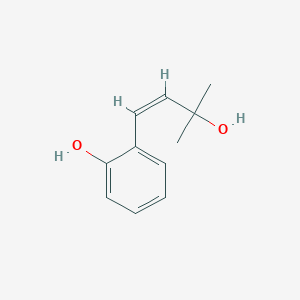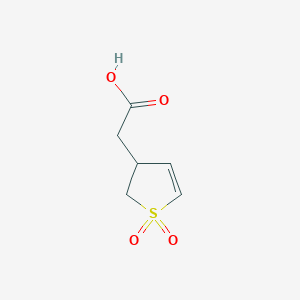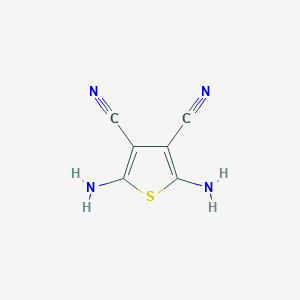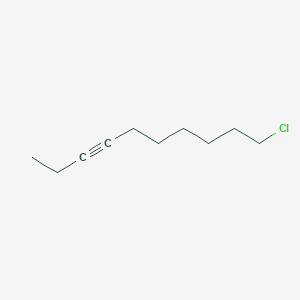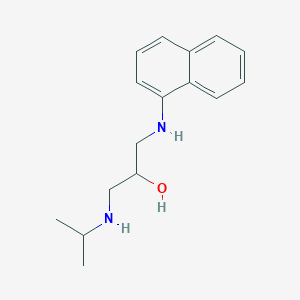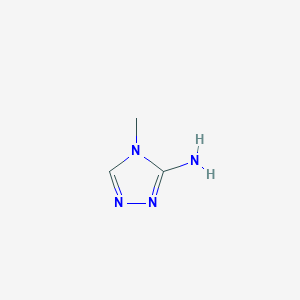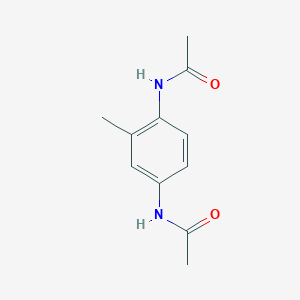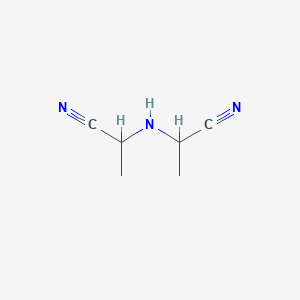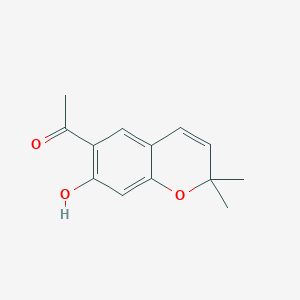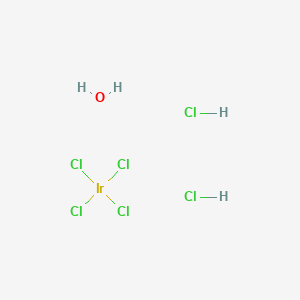
Tetracloroiridiato(III) de hidrógeno;hidratado;dicloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloroiridium hydrate dihydrochloride is a chemical compound with the molecular formula Cl6H4IrO. It is known for its distinctive black crystalline appearance and hygroscopic nature . This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Tetrachloroiridium hydrate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various iridium complexes and catalysts.
Biology: Employed in studies involving iridium-based compounds for potential therapeutic applications.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the electrochemical synthesis of polyaniline on non-noble metal electrodes.
Mecanismo De Acción
Target of Action
Tetrachloroiridium;hydrate;dihydrochloride, also known as Iridium (IV) chloride hydrate, is primarily used as a catalyst in the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . The primary target of this compound is the polyaniline molecule, which is a conductive polymer.
Mode of Action
The compound interacts with its target, polyaniline, through a process known as electrochemical synthesis . This process involves the transfer of electrons between the compound and polyaniline, leading to the formation of a polymerized product. The iridium in the compound acts as a catalyst, speeding up the reaction without being consumed in the process.
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of dawson-type and keggin-type polyoxometalates by refilling the vacancies of precursor molecules . These polyoxometalates have various applications in catalysis, materials science, and medicine.
Result of Action
The primary result of the action of Tetrachloroiridium;hydrate;dihydrochloride is the formation of polyaniline on the surface of non-noble metal electrodes . This leads to the creation of conductive polymers, which have a wide range of applications in electronics and materials science.
Action Environment
The action, efficacy, and stability of Tetrachloroiridium;hydrate;dihydrochloride can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate of the catalytic reaction . Additionally, the presence of other chemicals in the environment can also impact the compound’s efficacy and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloroiridium hydrate dihydrochloride can be synthesized through the reaction of iridium metal with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ir+3Cl2+2HCl→H2[IrCl6]⋅H2O
Industrial Production Methods: In industrial settings, the production of tetrachloroiridium hydrate dihydrochloride involves the use of high-purity iridium metal and chlorine gas. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid. The product is then purified through crystallization and drying processes to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetrachloroiridium hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as phosphines or amines under controlled conditions.
Major Products Formed:
Oxidation: Iridium(V) or Iridium(VI) compounds.
Reduction: Iridium(III) or Iridium(II) compounds.
Substitution: Various iridium-ligand complexes.
Comparación Con Compuestos Similares
- Iridium(IV) chloride hydrate
- Dihydrogen hexachloroiridate(IV) hydrate
- Iridium(III) chloride hydrate
Comparison: Tetrachloroiridium hydrate dihydrochloride is unique due to its specific molecular structure and reactivity. Compared to iridium(IV) chloride hydrate, it has additional chloride and water molecules, which influence its chemical behavior and applications. Dihydrogen hexachloroiridate(IV) hydrate and iridium(III) chloride hydrate have different oxidation states and ligand environments, leading to variations in their reactivity and uses .
Propiedades
IUPAC Name |
tetrachloroiridium;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583434 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110802-84-1 |
Source


|
| Record name | Tetrachloroiridium--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
